molecular formula C10H10BrFO2 B15364860 Methyl 3-bromo-6-ethyl-2-fluorobenzoate

Methyl 3-bromo-6-ethyl-2-fluorobenzoate

Cat. No.: B15364860
M. Wt: 261.09 g/mol
InChI Key: HIOPEXLJVKJUKH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-ethyl-2-fluorobenzoate is a substituted benzoate ester with a molecular formula of C 10 H 10 BrFO 2 and a molecular weight of 261.09 g/mol . This compound serves as a versatile molecular building block and intermediate in organic synthesis, particularly in the construction of more complex molecules for research and development . In scientific research, this compound finds applications across multiple disciplines. In chemistry , it is used as a key precursor in various synthetic transformations . Its structure, featuring both bromine and fluorine substituents, makes it a valuable substrate for cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl structures . In biology and medicine , it acts as a building block for the synthesis of potentially biologically active compounds, contributing to drug design and development efforts . Furthermore, it is utilized in material science for the production of specialty chemicals and advanced materials . The presence of bromine and fluorine atoms on the aromatic ring can influence the compound's reactivity and the physical properties of resulting materials, making it a valuable reagent for exploring structure-activity relationships . Safety and Handling: This product is intended for research use only in a laboratory setting. It is not meant for diagnostic or therapeutic use, nor for human or animal consumption .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

methyl 3-bromo-6-ethyl-2-fluorobenzoate

InChI

InChI=1S/C10H10BrFO2/c1-3-6-4-5-7(11)9(12)8(6)10(13)14-2/h4-5H,3H2,1-2H3

InChI Key

HIOPEXLJVKJUKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)Br)F)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 3-bromo-6-ethyl-2-fluorobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug design and development. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-bromo-6-ethyl-2-fluorobenzoate exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity :

  • Bromine at position 3 (meta to the ester group) in the target compound may enhance electrophilic substitution resistance compared to bromine at position 2 or 5 in analogs .
  • The ethyl group at position 6 increases steric bulk and lipophilicity relative to methyl or hydrogen in analogs like Methyl 4-bromo-2-fluoro-6-methylbenzoate .

Ester Group Influence :

  • Ethyl esters (e.g., Ethyl 2-bromo-6-fluorobenzoate) generally exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance .

Functional Group Diversity: The cyano (-CN) and trifluoromethyl (-CF₃) groups in Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate significantly alter polarity and electronic effects, making it more reactive in nucleophilic substitutions .

Halogenation Effects :

  • The presence of chlorine in Ethyl 2-bromo-3-chloro-6-fluorobenzoate introduces additional steric and electronic challenges for synthetic modifications .

Q & A

Q. What are the key considerations for synthesizing Methyl 3-bromo-6-ethyl-2-fluorobenzoate with high regioselectivity?

Achieving regioselectivity requires careful control of reaction conditions. The bromine and fluorine substituents are ortho/para-directing, while the ethyl group is meta-directing. Use protecting groups (e.g., esterification of the carboxylic acid) to mitigate undesired substitution. Microwave-assisted synthesis or low-temperature protocols may enhance selectivity by stabilizing intermediates. Catalytic systems like palladium or copper can facilitate cross-coupling at specific positions .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

Combine spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} spectra to confirm substituent positions and integration ratios.
  • X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve atomic positions. The ethyl group may introduce torsional disorder, requiring iterative refinement .
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS.

Q. What purification techniques are optimal for this compound given its substituents?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to exploit differences in solubility between the product and halogenated impurities .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound, and how can they be addressed?

Challenges include:

  • Disordered ethyl groups : Apply SHELXL’s PART instruction to model partial occupancy or split positions.
  • Anisotropic displacement parameters : Refine using restraints for C–C bond lengths and angles.
  • Twinned crystals : Use the TWIN command in SHELX to deconvolute overlapping reflections . Validate the final model with R-factor convergence (<5%) and Hirshfeld surface analysis.

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Steric effects : The ethyl group at position 6 hinders nucleophilic attack at adjacent positions, favoring reactions at the bromine (position 3).
  • Electronic effects : Fluorine’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic pathways. Computational modeling (DFT) can predict transition states for Suzuki-Miyaura couplings, optimizing catalyst choice (e.g., Pd(PPh3_3)4_4) and base (K2_2CO3_3) .

Q. How to resolve conflicting spectroscopic data indicating possible tautomerism or dynamic processes?

  • Variable-temperature NMR : Monitor peak splitting or coalescence to identify rotameric equilibria (e.g., ester group rotation).
  • Dynamic HPLC : Detect enantiomerization if chiral centers form during synthesis.
  • Computational simulations : Use Gaussian or ORCA to calculate energy barriers for tautomeric interconversion .

Q. What computational methods are used to predict the biological activity of this benzoate ester?

  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. The fluorinated aromatic ring may enhance binding via halogen bonds.
  • QSAR models : Correlate substituent parameters (Hammett σ, molar refractivity) with activity data from analogs.
  • ADMET prediction : Evaluate bioavailability and toxicity using SwissADME or ProTox-II .

Methodological Notes

  • Crystallography tools : SHELX (structure solution/refinement) , ORTEP-3 (thermal ellipsoid visualization) .
  • Spectroscopy : Deuterated solvents for 19F^{19}\text{F} NMR to avoid signal overlap.
  • Synthetic optimization : Design experiments using Design-Expert® software to vary temperature, solvent, and catalyst loading .

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